Quinterenol hydrochloride

bronchodilation duration human airway smooth muscle beta-2 adrenoceptor pharmacology

Quinterenol hydrochloride (also known as quinprenaline hydrochloride) is a racemic 8-hydroxyquinoline-derived beta-adrenergic receptor agonist patented by Pfizer in the 1960s as a bronchodilator. It belongs to the phenethylamine sympathomimetic class but is structurally distinguished by its quinoline core rather than the catechol or resorcinol moieties characteristic of isoproterenol and salbutamol, respectively.

Molecular Formula C14H19ClN2O2
Molecular Weight 282.76 g/mol
CAS No. 28418-28-2
Cat. No. B12771733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinterenol hydrochloride
CAS28418-28-2
Molecular FormulaC14H19ClN2O2
Molecular Weight282.76 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.Cl
InChIInChI=1S/C14H18N2O2.ClH/c1-9(2)16-8-13(18)10-5-6-12(17)14-11(10)4-3-7-15-14;/h3-7,9,13,16-18H,8H2,1-2H3;1H
InChIKeyZXJJXRFJIDRFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinterenol Hydrochloride (CAS 28418-28-2): Long-Acting Beta-Adrenergic Agonist Procurement Specification


Quinterenol hydrochloride (also known as quinprenaline hydrochloride) is a racemic 8-hydroxyquinoline-derived beta-adrenergic receptor agonist patented by Pfizer in the 1960s as a bronchodilator [1]. It belongs to the phenethylamine sympathomimetic class but is structurally distinguished by its quinoline core rather than the catechol or resorcinol moieties characteristic of isoproterenol and salbutamol, respectively [2]. The compound was never marketed clinically, existing exclusively as a pharmacological research tool for probing beta-adrenoceptor subtypes, cardiovascular hemodynamics, thirst regulation (dipsogenesis), and tissue-selective receptor pharmacology [3]. Its investigational profile is defined by moderate-duration bronchodilation (Rt50 ≥ 20 min in human bronchial smooth muscle), a unique chlorpromazine-antagonizable tachycardia component, and myocardial oxygen-sparing hemodynamics — attributes that collectively differentiate it from isoproterenol, salbutamol, fenoterol, and salmeterol [4].

Why Quinterenol Hydrochloride Cannot Be Replaced by Isoproterenol, Salbutamol, or Salmeterol in Research Settings


Generic substitution among beta-adrenergic agonists fails for quinterenol hydrochloride because its pharmacological signature is defined by properties that no single analog replicates simultaneously. Isoproterenol provides rapid but short-lived non-selective beta stimulation and increases myocardial oxygen consumption, whereas quinterenol uniquely spares myocardial oxygen consumption while increasing cardiac output [1]. Salbutamol and fenoterol offer β₂-selectivity with shorter recovery kinetics (Rt50 < 13 min in human bronchus) compared to quinterenol's moderate duration (Rt50 ≥ 20 min) [2]. Salmeterol provides extreme longevity (no recovery within 4 h) but lacks quinterenol's chlorpromazine-sensitive chronotropic component, which reveals a receptor interaction site distinct from classical beta-adrenoceptors [3]. Furthermore, quinterenol displays a paradoxical tissue-dependent functional profile — acting as a beta antagonist in rabbit atrium while showing little or no effect on vascular or tracheal beta receptors — a property not shared by reference agonists like isoproterenol or salbutamol [4]. These non-substitutable pharmacological features make quinterenol hydrochloride a necessary tool compound for laboratories studying beta-adrenoceptor heterogeneity, diposgenic pathways, or cardiac oxygen demand-supply coupling.

Quinterenol Hydrochloride Comparator-Based Quantitative Differentiation Evidence


Bronchodilator Recovery Half-Time (Rt50) in Human Isolated Bronchial Smooth Muscle: Quinterenol vs. Short-Acting Beta-2 Agonists vs. Salmeterol

In superfused human isolated bronchial smooth muscle preparations exhibiting inherent tone, quinprenaline (quinterenol) demonstrated a recovery half-time (Rt50) of ≥ 20 minutes following washout of an EC50 concentration, classifying it as a moderate-duration bronchodilator [1]. By direct comparison in the same experimental system, the majority of short-acting beta-adrenoceptor agonists — including isoprenaline (isoproterenol), salbutamol, terbutaline, and fenoterol — exhibited Rt50 values of less than 13 minutes [1]. At the other extreme, salmeterol displayed no sign of recovery within 4 hours of observation [1]. The rank order of potency in this tissue was formoterol ≥ salmeterol ≥ clenbuterol > fenoterol = isoprenaline > terbutaline ≥ salbutamol > quinprenaline, with isoprenaline showing an EC50 of 27 nM [1]. This duration differentiation positions quinterenol in a pharmacologically distinct intermediate niche not occupied by any widely available reference agonist.

bronchodilation duration human airway smooth muscle beta-2 adrenoceptor pharmacology

In Vivo Duration of Action: Quinterenol vs. Isoproterenol in Guinea Pig Bronchoprotection Assays

In guinea pig models of induced bronchoconstriction, quinterenol demonstrated slower onset of action and considerably longer duration of action compared with isoproterenol when administered orally or by inhalation [1]. By these routes, quinterenol was equally potent to isoproterenol on a weight basis; however, by intravenous and subcutaneous routes, quinterenol was less potent than isoproterenol, suggesting route-dependent bioavailability differences [1]. Quinterenol additionally antagonized histamine-, acetylcholine-, and serotonin-induced bronchoconstriction and prevented egg albumin-induced anaphylactic bronchospasm, demonstrating a broad bronchoprotective spectrum [1].

in vivo bronchodilation asthma model duration of action

Myocardial Oxygen Consumption-Sparing Hemodynamics: Quinterenol vs. Classical Beta-Agonist Inotropes

In dog open-chest preparations, quinterenol at 0.5 mg/kg i.v. increased cardiac output while simultaneously not elevating myocardial oxygen consumption (MVO2), and lowered blood pressure without reducing coronary arterial blood flow [1]. This hemodynamic profile contrasts with that of isoproterenol and other classical beta-agonists, which typically increase MVO2 in proportion to their positive chronotropic and inotropic actions, creating a potentially deleterious oxygen supply-demand imbalance [1]. The positive chronotropic effect of quinterenol was subsequently shown not to arise from direct beta-adrenoceptor interaction per se, as it was blocked by chlorpromazine but not by vagotomy, spinal cord section at C2, or reserpine pretreatment [1]. This indirect chronotropic mechanism may explain the compound's unique capacity to decouple heart rate elevation from myocardial oxygen demand.

cardiac energetics myocardial oxygen consumption hemodynamic selectivity

Unique Chlorpromazine-Sensitive Chronotropic Site: Pharmacological Dissection from Isoproterenol's Beta-Receptor Locus

Iorio and Moore (1971) demonstrated that quinterenol's chronotropic effects in isolated atrial preparations are pharmacologically dissociable from those of isoproterenol [1]. Specifically: (1) Quinterenol-induced atrial rate acceleration did not appear unless tissues were pre-incubated in quinterenol solution for at least six minutes and then washed, revealing an autoinhibition phenomenon not observed with isoproterenol. (2) Quinterenol produced rate acceleration without a concomitant positive inotropic effect — a dissociation absent with isoproterenol. (3) The rate acceleration was specifically antagonized by chlorpromazine, whereas isoproterenol's chronotropic effects were not [1]. By contrast, propranolol blocked all cardiovascular effects of both agonists. The specific antagonism by chlorpromazine indicates that quinterenol acts at a receptor site distinct from the classical isoproterenol beta-adrenoceptor, potentially corresponding to beta-1 rate receptor sites described by Farmer et al. (1970) [1]. This autoinhibition phenomenon was observed occasionally in rat uterus at submaximal doses but chlorpromazine antagonism of uterine effects could not be shown; in tracheal preparations, autoinhibition did not occur but chlorpromazine did block quinterenol effects [1].

receptor pharmacology chlorpromazine antagonism beta-adrenoceptor heterogeneity

Peripheral Vasodilator Potency Matched to Papaverine with Extended Duration: A Non-Beta Vascular Action Profile

In dog hind limb preparations, quinterenol increased femoral arterial blood flow with a potency equal to that of papaverine — a direct-acting smooth muscle relaxant and standard vasodilator reference [1]. Critically, quinterenol exhibited a considerably longer duration of vasodilatory action than papaverine in the same preparation [1]. All cardiovascular effects of quinterenol, including the vasodilator response, were blocked by propranolol, confirming beta-adrenoceptor mediation despite the papaverine-like potency [1]. This dual characteristic — beta-mediated vasodilation with papaverine-equivalent potency but extended duration — creates a unique vascular pharmacological profile not replicated by isoproterenol (which is more potent but shorter-acting) or by direct vasodilators (which lack the beta-adrenoceptor mechanistic signature).

vasodilation femoral blood flow papaverine comparator

Functional Beta-Receptor Antagonism in Atrium with Tissue-Selective Inactivity: Profiling Against Isoproterenol's Universal Agonism

In an analysis of beta receptor drug interactions across four isolated rabbit tissues (atrium, aorta, stomach, and trachea), quinterenol — a compound originally reported to selectively stimulate beta receptors in smooth muscle — was found to act as a functional beta antagonist in atrium while exhibiting little or no effect on beta receptors in aorta, stomach, or trachea [1]. This tissue-dependent functional inversion (agonist in some reports, antagonist in others) stands in stark contrast to isoproterenol, which behaves as a universal agonist across all four tissues, and to propranolol, which shows uniform antagonist activity [1]. The study interpreted these divergent drug interaction profiles as evidence for tissue-specific differences in beta-adrenoceptor subtypes [1].

beta receptor heterogeneity tissue selectivity atrial beta antagonism

High-Value Application Scenarios for Quinterenol Hydrochloride Based on Verified Differential Evidence


Cardiac Mechano-Energetics Research: Decoupling Cardiac Output from Myocardial Oxygen Consumption

For cardiovascular physiology laboratories studying the relationship between cardiac work and oxygen utilization, quinterenol hydrochloride is the only beta-adrenergic agonist documented to increase cardiac output without elevating myocardial oxygen consumption in large-animal open-chest preparations [1]. This unique hemodynamic signature enables experimental protocols examining oxygen supply-demand coupling in the absence of the confounding MVO2 elevation inherent to isoproterenol, dobutamine, or dopamine. The compound's additional property of lowering blood pressure without reducing coronary arterial blood flow further supports its use in models of afterload reduction with preserved coronary perfusion [1].

Beta-Adrenoceptor Subtype Heterogeneity Studies Using Chlorpromazine as Pharmacological Differentiator

Quinterenol's chlorpromazine-sensitive, autoinhibition-dependent chronotropic mechanism provides a uniquely specific pharmacological probe for distinguishing classical beta-adrenoceptor sites from the quinterenol-sensitive rate receptor locus in cardiac tissue [2]. In experimental designs where isoproterenol serves as the universal beta-agonist control, quinterenol enables the selective activation (and chlorpromazine-based blockade) of this distinct chronotropic pathway. The tissue-dependent manifestation of autoinhibition (present in atria, occasional in uterus, absent in trachea) additionally allows mapping of receptor subtype distribution across organ systems [2].

Sustained-Duration Airway Pharmacology Without Irreversible Receptor Engagement

In human isolated bronchial smooth muscle preparations, quinterenol occupies a deliberately moderate duration niche (Rt50 ≥ 20 min) that is long enough to permit washout-recovery experimental designs but short enough to ensure full reversibility within a single experimental session — in contrast to salmeterol, which shows no recovery within 4 hours [3]. This intermediate kinetic profile makes quinterenol the preferred beta-agonist for protocols requiring repeated concentration-response curves, receptor desensitization-resensitization studies, or competitive antagonist Schild analysis where persistent receptor occupancy by ultra-long-acting agonists would confound interpretation [3].

Tissue-Selective Beta-Adrenoceptor Silencing: Atrial Beta Antagonism with Vascular and Tracheal Sparing

Quinterenol's documented functional beta-antagonist activity in isolated rabbit atrium, combined with negligible activity at beta receptors in aorta, stomach, and trachea, enables experimental designs that selectively eliminate cardiac beta-receptor signaling while leaving vascular and airway beta responses intact [4]. This tissue-selective silencing cannot be achieved with propranolol (universal blockade) or with beta-1-selective antagonists (which also affect non-cardiac tissues expressing beta-1 receptors). Researchers studying organ-specific beta-adrenoceptor contributions to integrated physiological responses can exploit this unique selectivity profile [4].

Quote Request

Request a Quote for Quinterenol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.